molecular formula C15H11FN2S B1387717 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 1097132-88-1

1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B1387717
M. Wt: 270.3 g/mol
InChI Key: HZLPHZIPWLMATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (also known as 4-F-PPDT) is a small molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both imidazole and thione moieties. The structure of 4-F-PPDT is shown in Figure 1.

Mechanism Of Action

The mechanism of action of 4-F-PPDT is not fully understood. It is believed to interact with proteins and other biomolecules, such as enzymes, receptors, and DNA, by forming hydrogen bonds and other non-covalent interactions. It is also believed to interact with cell membranes, causing changes in their structure and function.

Biochemical And Physiological Effects

4-F-PPDT has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of receptors involved in the regulation of cell proliferation and differentiation. In addition, it has been shown to regulate the expression of genes involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

The advantages of using 4-F-PPDT in scientific research are that it is a small molecule that can be easily synthesized and is relatively stable. In addition, it can be used to study the effects of small molecules on biological systems, such as the inhibition of enzymes, the modulation of receptor activity, and the regulation of gene expression. The limitations of using 4-F-PPDT in scientific research are that its mechanism of action is not fully understood and its effects on biochemical and physiological processes are not fully understood.

Future Directions

Future research on 4-F-PPDT should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to determine the potential therapeutic applications of 4-F-PPDT, such as its use as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Finally, further research should be conducted to determine the potential environmental applications of 4-F-PPDT, such as its use as an inhibitor of air pollutants.

Scientific Research Applications

4-F-PPDT has been studied for its potential applications in scientific research. It has been used to study the effects of small molecules on biological systems, such as the inhibition of enzymes, the modulation of receptor activity, and the regulation of gene expression. It has also been used to study the effects of environmental pollutants on biological systems, such as the effects of air pollutants on cellular respiration.

properties

IUPAC Name

3-(4-fluorophenyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLPHZIPWLMATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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